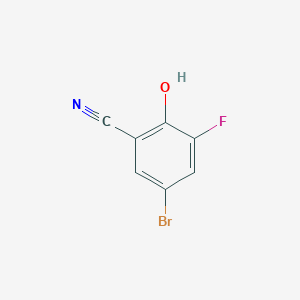

5-Bromo-3-fluoro-2-hydroxybenzonitrile

Overview

Description

5-Bromo-3-fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 . It is a solid at room temperature and should be stored in a dry environment .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group . The InChI code for this compound is 1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-hydroxybenzonitrile is a solid at room temperature . It has a molecular weight of 216.01 . The compound should be stored in a dry environment .Scientific Research Applications

Material Science: Molecular Receptors

5-Bromo-3-fluoro-2-hydroxybenzonitrile: is utilized in material science, particularly in the development of molecular receptors. These receptors can selectively bind to specific molecules, which is crucial for sensing applications or catalysis. The compound’s unique structure allows for the creation of complex binding sites that are highly selective for their target molecules .

Crystal Engineering

In crystal engineering, 5-Bromo-3-fluoro-2-hydroxybenzonitrile serves as a building block for designing new crystalline materials. Its halogenated and hydroxyl groups facilitate the formation of hydrogen bonds and halogen bonds, leading to the assembly of novel crystal structures with desired properties .

Steroid Conjugates

This compound is also significant in the synthesis of steroid conjugates. These conjugates are used for molecular imprinting techniques, where the compound can create cavities that match the shape of the steroid molecules. This application is particularly useful in creating highly selective separation media or sensors .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, and it can cause skin irritation . Personal protective equipment should be worn when handling this compound, and it should be stored in a cool, well-ventilated place .

Relevant Papers One relevant paper found discusses halohydroxybenzonitriles, including 5-Bromo-3-fluoro-2-hydroxybenzonitrile, as a new group of halogenated aromatic disinfection byproducts in drinking water . The paper suggests that these compounds account for a significant portion of the overall toxicity of the samples tested .

Mechanism of Action

Target of Action

Benzonitrile derivatives are known to interact with a variety of biological targets, depending on their specific functional groups and substitution patterns .

Mode of Action

The mode of action of 5-Bromo-3-fluoro-2-hydroxybenzonitrile is likely to involve interactions with its targets through its bromide and fluoride substituents. These substituents display different reactivities, thus enabling selective substitution reactions . The bromide is amenable to Pd-catalysed coupling reactions, while the fluoride favors nucleophilic aromatic substitution .

Biochemical Pathways

Benzonitrile derivatives are often involved in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (21601 g/mol) and its physical properties, such as melting point (160 °C) and boiling point (2828±250 °C at 760 mmHg), suggest that it may have reasonable bioavailability .

Result of Action

Benzonitrile derivatives are often used in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-fluoro-2-hydroxybenzonitrile. For instance, the compound’s reactivity can be influenced by the presence of other chemical species, pH, temperature, and solvent conditions .

properties

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBWMUKWNHRVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728753 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-hydroxybenzonitrile | |

CAS RN |

876918-40-0 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

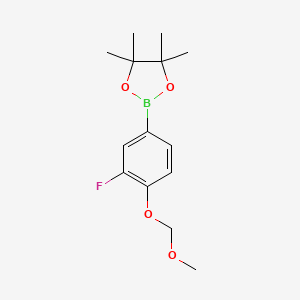

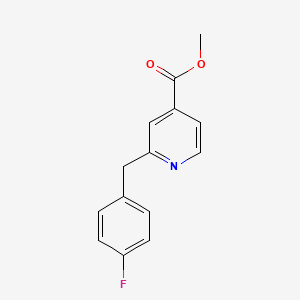

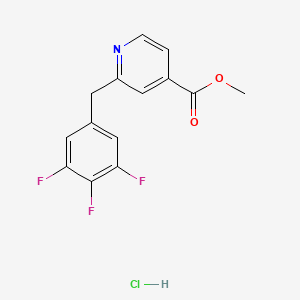

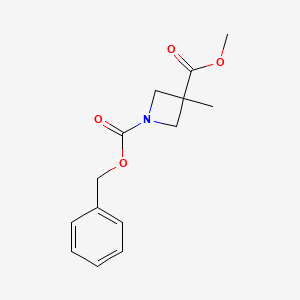

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.